molecular formula C6H7NO3 B024691 Methyl 5-methylisoxazole-3-carboxylate CAS No. 19788-35-3

Methyl 5-methylisoxazole-3-carboxylate

Cat. No. B024691
CAS RN: 19788-35-3
M. Wt: 141.12 g/mol
InChI Key: MVHHQOCEOUNTID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-methylisoxazole-3-carboxylate and related compounds often involves one-pot synthesis methods, domino reactions, and the use of specific catalysts to achieve high yields. For instance, a one-pot high-throughput synthesis method was developed for the synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, showcasing the efficiency of generating a broad library of pharmacophores using a sequence of three 2-component reaction steps (Biswas, Kumar, & Das Sarma, 2013). Additionally, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization using Fe(II)-catalyzed processes has been reported, highlighting the versatility of isoxazole derivatives in synthetic chemistry (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

The molecular structure of methyl 5-methylisoxazole-3-carboxylate and its derivatives has been extensively studied, including X-ray diffraction and density functional theory (DFT) analyses. These studies provide insights into the conformations, electronic structures, and potential reactive sites of the molecule. For example, an experimental and theoretical structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a derivative, was performed to understand its promising immunological activity, offering a comparison between crystallographic data and theoretical calculations (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Chemical Reactions and Properties

Methyl 5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including bromination, nucleophilic substitutions, and catalytic transformations, to yield a wide range of derivatives. Studies such as the detailed investigation on the bromination of methyl 5-methylisoxazole-3-carboxylate to obtain precursors for further synthetic applications highlight the compound's reactivity and the potential to generate novel isoxazole-fused heterocycles (Roy, B, & Batra, 2004).

Physical Properties Analysis

The physical properties of methyl 5-methylisoxazole-3-carboxylate, including solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis. Research on the compound's photochemistry and vibrational spectra, isolated in low-temperature matrices, sheds light on its conformers and photoproducts, which are essential for understanding its behavior under different conditions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Scientific Research Applications

  • Dulin and Gerritsen (1966) found that 5-Carboxy-3-methylisoxazole influences carbohydrate and fat metabolism, akin to the effects of insulin in eviscerate rats (Dulin & Gerritsen, 1966).

  • Jezierska et al. (2003) identified the potential of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt as an antibacterial or antifungal agent (Jezierska et al., 2003).

  • Roy, Rajaraman, and Batra (2004) explored the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate for synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

  • Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, which are precursors for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

  • Zhigulev, Khmel’nitskiĭ, and Panina (1974) studied the thermal isomerization and rearrangement processes in mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Robins et al. (2007) demonstrated the synthesis of druglike isoxazoles from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, contributing to pharmaceutical development (Robins et al., 2007).

  • Ryng, Malinka, and Duś (1997) found that 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one has better cytostatic activity than Dacarbazine, indicating its potential in cancer treatment (Ryng, Malinka, & Duś, 1997).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHHQOCEOUNTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173494
Record name Methyl 5-methylisoxazole-3-carboxylate
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylisoxazole-3-carboxylate

CAS RN

19788-35-3
Record name Methyl 5-methyl-3-isoxazolecarboxylate
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Record name Methyl 5-methylisoxazole-3-carboxylate
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Record name Methyl 5-methylisoxazole-3-carboxylate
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Record name Methyl 5-methylisoxazole-3-carboxylate
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Record name METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

2,5-Hexanedione, 9 is the starting material for the process. 2,5-Hexanedione 9 is nitrated and oxidized with nitric acid to form 5-methyl-3-isoxazolecarboxlic acid 8, (isoxazole acid). Isoxazole acid 8 is esterified by treating it with methyl alcohol and sulfuric acid to give 5-methyl-3-isoxazolecarboxylic acid methyl ester, isoxazole ester 7. Isoxazole ester 7 is reacted with Benzylhydrazine 5 which itself is prepared from the reaction of benzaldehyde 6 with hydrazine and then reduced with hydrogen to form Benzylhydrazine 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Zhang, Y Tang, B Chen, F Valeriote… - Am. J. Biomed …, 2016 - researchgate.net
UTL-5g is a small-molecule TNF-α modulator that is anti-inflammatory in a carrageenan-induced edema animal model and chemoprotective against anticancer drug-induced side effects…
Number of citations: 7 www.researchgate.net
P Singh, A Dalal, SA Babu - Asian Journal of Organic …, 2019 - Wiley Online Library
… Apart from the 26 b/26 d, the corresponding DG part, methyl 5-methylisoxazole-3-carboxylate was also isolated (around in 60% yield) in these reactions. …
Number of citations: 17 onlinelibrary.wiley.com
SA Shackelford, MB Anderson, LC Christie… - The Journal of …, 2003 - ACS Publications
… Nitration of the less activated methyl 5-methylisoxazole-3-carboxylate 44 under comparable General Procedure conditions with 0.23 M reactant gave an 86% conversion to product 45 (…
Number of citations: 76 pubs.acs.org
Y Fall, C Reynaud, H Doucet, M Santelli - 2009 - Wiley Online Library
4‐Arylisoxazoles can be easily prepared by a palladium‐catalysed C–H bond activation/arylation of 3,5‐disubstituted isoxazoles using aryl or heteroaryl bromides. Good yields were …
CF Vickers, APG Silva, A Chakraborty… - Journal of medicinal …, 2018 - ACS Publications
… The extracts were dried (Na 2 SO 4 ) and concentrated under reduced pressure to afford the methyl 5-methylisoxazole-3-carboxylate (23) (32) (1.1 g) which was used without purification…
Number of citations: 39 pubs.acs.org
T Ashkenazi, D Pinkert, A Nudelman… - Pest Management …, 2007 - Wiley Online Library
Novel aryl chain isosters and analogues of 7‐keto‐8‐aminopelargonic acid (KAPA) and 7,8‐diaminopelargonic acid (DAPA), the vitamer intermediates involved in the biosynthetic …
Number of citations: 11 onlinelibrary.wiley.com
A Ali, A Ghosh, RS Nathans, N Sharova… - …, 2009 - Wiley Online Library
… After the mixture was stirred for 15 min at room temperature, a solution of methyl 5-methylisoxazole-3-carboxylate (0.52 g, 3.68 mmol) in dry DMF (12 mL) was slowly added in 5 min. …
KJ Nyoung, K Ryu Eung - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
… Methyl 5-methylisoxazole-3-carboxylate (2e)." To a stirred solution of methyl acetopyruvate (1e, 144 g, 10 mmol) in methanol (20 ml) was added hydroxylamine hydrochloride (0.8 g, …
Number of citations: 1 koreascience.kr
P Goklani, A Gupta - Material Science Research India, 2017 - materialsciencejournal.org
… Compound 4– In this procedure methyl 5-methylisoxazole-3-carboxylate reacts with benzylhydrazine dihydrochloride and n-heptan. Triethylamine was added to the suspension slowly …
Number of citations: 3 www.materialsciencejournal.org
P GOKLANI, A GUPTA - 2017 - materialsciencejournal.org
… Compound 4- In this procedure methyl 5-methylisoxazole-3-carboxylate reacts with benzylhydrazine dihydrochloride and n-heptan. Triethylamine was added to the suspension slowly …
Number of citations: 0 materialsciencejournal.org

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